Enantiomeric Purity: Defined (R)-Stereochemistry vs. Racemic and (S)-Enantiomer Alternatives
The (R)-enantiomer of Boc-3-amino-3-(furan-2-yl)propanoic acid (CAS 1217725-33-1) is commercially supplied at ≥99% purity (HPLC) with a specific optical rotation of [α]D²⁵ = +72 ± 2° (c=1, EtOH). In direct head-to-head comparison from the same supplier, the (S)-enantiomer (CAS 1217736-81-6) exhibits [α]D²⁵ = −77 ± 2° (c=1, MeOH) and is supplied at ≥98% purity (HPLC, chiral purity grade), representing a 1% lower minimum purity specification and a different solvent system for optical rotation measurement . The racemic variant (CAS 14676-03-0) is also commercially available but lacks the defined stereochemistry necessary for foldameric and peptidomimetic studies where secondary structure induction depends on homochiral building blocks .
| Evidence Dimension | Enantiomeric purity and optical rotation |
|---|---|
| Target Compound Data | ≥99% (HPLC); [α]D²⁵ = +72 ± 2° (c=1, EtOH) |
| Comparator Or Baseline | (S)-enantiomer (CAS 1217736-81-6): ≥98% (HPLC, chiral purity); [α]D²⁵ = −77 ± 2° (c=1, MeOH); Racemic (±) (CAS 14676-03-0): no defined optical rotation |
| Quantified Difference | 1% higher minimum purity specification for (R); opposite sign of optical rotation with 5° magnitude difference in different solvents |
| Conditions | HPLC purity analysis; polarimetry in specified solvents (EtOH vs. MeOH) |
Why This Matters
Procurement of the correct enantiomer with defined optical rotation is essential for reproducible synthesis of homochiral β-peptide foldamers, where stereochemical impurity leads to disrupted secondary structure induction.
